molecular formula C11H18O2 B1296534 Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester CAS No. 108546-98-1

Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester

Cat. No. B1296534
M. Wt: 182.26 g/mol
InChI Key: IEGRERWWBGTPRK-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acids are a class of organic compounds that contain a cyclopropane ring and a carboxylic acid group . They are used in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of cyclopropanecarboxylic acids consists of a three-membered cyclopropane ring attached to a carboxylic acid group . The specific structure of “Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester” would include additional groups attached to the cyclopropane ring .


Chemical Reactions Analysis

Cyclopropanecarboxylic acids can undergo various chemical reactions, including reactions typical of carboxylic acids such as esterification and amide formation . They can also participate in reactions unique to cyclopropane rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . For example, cyclopropanecarboxylic acids are typically colorless and have a characteristic odor .

Safety And Hazards

Like all chemicals, cyclopropanecarboxylic acids should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The study and application of cyclopropanecarboxylic acids and their derivatives is an active area of research in organic chemistry . They are used in the synthesis of various pharmaceuticals and other organic compounds, and new methods of synthesizing and modifying these compounds are continually being developed .

properties

IUPAC Name

tert-butyl 1-prop-2-enylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-5-6-11(7-8-11)9(12)13-10(2,3)4/h5H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGRERWWBGTPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338101
Record name Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester

CAS RN

108546-98-1
Record name Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

9.9 ml (70.32 mmol) of diisopropylamine were initially charged in 35 ml of THF, 28.1 ml (70.32 mmol) of a 2.5 M solution of n-butyllithium in n-hexane were added at −40° C. and the mixture was stirred for 30 min. The reaction mixture was then cooled to −78° C., and a solution of 10 g (70.32 mmol) of tert-butyl cyclopropanecarboxylate in 5 ml of THF was added dropwise. The mixture was stirred at −78° C. for 4 h, and a solution of 5.8 ml (66.81 mmol) of allyl bromide in 5 ml of THF was then added dropwise. The reaction mixture was slowly warmed to RT overnight, and aqueous ammonium chloride solution was then added carefully. The mixture was extracted three times with methyl tert-butyl ether. The combined organic phases were dried over sodium sulfate and concentrated under reduced pressure. This gave 10.7 g (83.5% of theory) of the target compound.
Quantity
9.9 mL
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reactant
Reaction Step One
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35 mL
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solvent
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5 mL
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5.8 mL
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5 mL
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Synthesis routes and methods II

Procedure details

Lithium diisopropyl amide was generated from 7.5 g (58.1 mmol) diisopropyl amine and 23.2 mL of 2.5 M n-butyl lithium in 200 mL THF at 0° C. under nitrogen. After stirring for 30 minutes at 0° C. the solution was taken to −78° C. where 7.5 g (52.8 mmol) of cyclopropanecarboxylic acid tert-butyl ester in 30 mL of THF was added dropwise over 5 min. After 4 h 12.8 g (106 mmol) of allyl bromide in 30 mL THF was added drop-wise over 10 min. to the clear golden solution. The reaction was allowed to slowly warm to room temperature. After 19 hours the reaction was poured into aqueous saturated ammonium chloride solution, extracted with ether, dried and concentrated to deliver an oil which was purified via Kugelrohr distillation (approx. 20 mm Hg; 60–75° C. oven) to deliver 5.4 g (56%) of the desired product as a clear colorless oil.
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Synthesis routes and methods III

Procedure details

15.9 ml (1.15 equiv.) diisopropylamine were dissolved in 65 ml tetrahydrofuran and cooled to ca −10° C. 65 ml (1.08 equiv.) 1.6 M butyllithium solution in hexane were added over 25 min, maintaining the temperature between −10° C. and 0° C. After 50 nm in at ca. −5° C., the reaction mixture was cooled to −75° C. A solution of 15 g (96.7 mmol, 1 equiv., 92% w/w purity) cyclopropanecarboxylic acid tert-butyl ester in 20 ml tetrahydrofuran was added over 15 min keeping the temperature between −75° C. and −70° C. The reaction mixture was stirred 5 h at −75° C. (milky reaction mixture obtained after 2.5 h). A solution of 12.87 g (1.10 equiv.) allyl bromide was added over 20 min keeping the temperature between −75° C. and −60° C. The reaction mixture was stirred at −78° C. for 1 h, warmed to room temperature and stirred overnight. The reaction mixture was cooled to 0° C. 100 ml sat. aq. ammonium chloride solution were added followed by 30 ml water providing a clear biphasic mixture. The mixture was extracted 3 times with 50 ml tert-butyl methyl ether. The organic phases were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure (40° C./20 mbar) to afford 16.44 g of crude product. The crude product was distilled (2 mbar; ca 40° C. distillation head temperature) to provide the title compound in ca 65% yield.
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15.9 mL
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65 mL
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100 mL
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30 mL
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Yield
65%

Synthesis routes and methods IV

Procedure details

15.9 ml (1.15 eq.) diisopropylamine were dissolved in 65 ml THF and cooled to ca −10° C. 65 ml (1.08 eq.) 1.6 M BuLi solution in hexane were added over 25 min, maintaining the temperature between −10° C. and 0° C. After 50 min at ca. −5° C., the reaction mixture was cooled to −75° C. A solution of 15 g (96.7 mmol, 1 eq., 92% w/w purity) cyclopropanecarboxylic acid tert-butyl ester in 20 ml THF was added over 15 min keeping the temperature between −75° C. and −70° C. The reaction mixture was stirred 5 h at −75° C. (milky reaction mixture obtained after 2.5 h). A solution of 12.87 g (1.10 eq.) allyl bromide was added over 20 min keeping the temperature between −75° C. and −60° C. The reaction mixture was stirred at −78° C. for 1 h, warmed to RT and stirred overnight. The reaction mixture was cooled to 0° C. 100 ml sat. aq. ammonium chloride solution were added followed by 30 ml water providing a clear biphasic mixture. The mixture was extracted 3 times with 50 ml TBME. The organic phases were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure (40° C./20 mbar) to afford 16.44 g of crude product. The crude product was distilled (2 mbar; ca 40° C. distillation head temperature) to provide the title compound in ca 65% yield.
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15.9 mL
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reactant
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65 mL
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65 mL
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15 g
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20 mL
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12.87 g
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100 mL
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Reaction Step Five
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30 mL
Type
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Reaction Step Six
Yield
65%

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